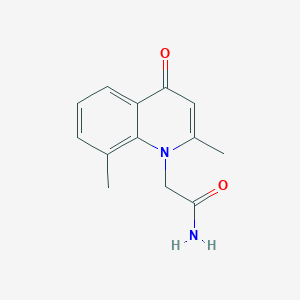
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide, also known as DMAQ, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. DMAQ belongs to the class of quinoline derivatives and has been studied for its ability to inhibit certain enzymes and proteins in the body.
Wirkmechanismus
The mechanism of action of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide involves the inhibition of certain enzymes and proteins in the body. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide inhibits the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide also inhibits the activity of PKC, which is involved in the regulation of cell proliferation and differentiation. In addition, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide inhibits the aggregation of Aβ peptides by binding to their hydrophobic regions and preventing their self-assembly.
Biochemical and Physiological Effects:
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to have various biochemical and physiological effects in scientific research studies. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of prostaglandins. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has also been shown to inhibit cancer cell proliferation by inhibiting the activity of PKC. In addition, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to inhibit the aggregation of Aβ peptides, which may have implications for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide in lab experiments include its synthetic availability, purity, and potential therapeutic properties. However, the limitations of using 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide in lab experiments include its potential toxicity and lack of specificity for certain enzymes and proteins. Further research is needed to determine the optimal dosage and administration of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide for various scientific research applications.
Zukünftige Richtungen
There are several future directions for further research on 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide. One direction is to study the potential therapeutic properties of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to study the potential toxicity and side effects of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide in animal models. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide for various scientific research applications.
Synthesemethoden
The synthesis of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide involves the reaction of 2,8-dimethyl-4-oxo-1(4H)-quinolinecarboxylic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to obtain 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide. The purity of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been studied for its potential therapeutic properties in various scientific research fields such as cancer, inflammation, and neurodegenerative diseases. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC), which are involved in the inflammatory response and cancer cell proliferation. In addition, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been studied for its ability to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-3-5-10-11(16)6-9(2)15(13(8)10)7-12(14)17/h3-6H,7H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXFACSOCRHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

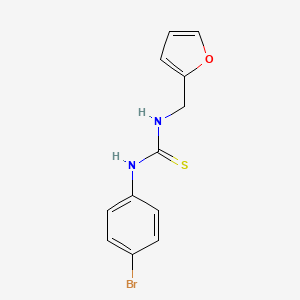

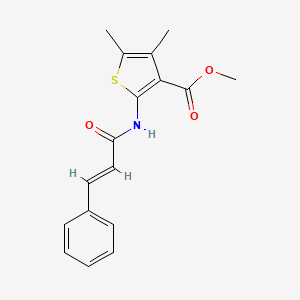
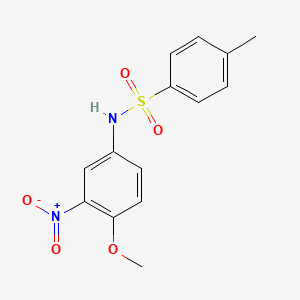
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)

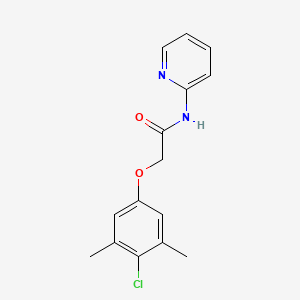
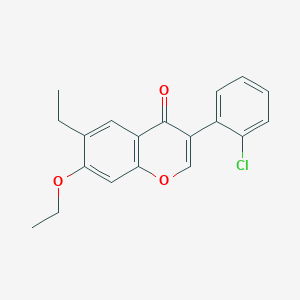


![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
